
Vinyltrimethoxysilane
Overview
Description
Vinyltrimethoxysilane (VTMS, C₅H₁₂O₃Si) is a trialkoxysilane coupling agent with a vinyl functional group. It has a molecular weight of 148.23 g/mol, boiling point of 123°C, density of 0.970 g/mL, and refractive index of 1.3930 (20°C) . Its reactive methoxy groups enable hydrolysis to form silanol bonds, while the vinyl group facilitates copolymerization or cross-linking with organic polymers. VTMS is widely used in coatings, composites, flame retardants, and nanotechnology due to its ability to bridge organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyltrimethoxysilane can be synthesized through several methods:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond to an alkene.
Alcoholysis: This method involves the reaction of vinyltrichlorosilane with methanol to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrosilylation route due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity .
Types of Reactions:
Hydrolysis and Condensation: this compound readily undergoes hydrolysis in the presence of water, forming silanols.
Polymerization: The vinyl group in this compound can participate in free radical polymerization, allowing it to be incorporated into various polymer matrices.
Grafting Reactions: this compound can be grafted onto polymers to introduce reactive silane groups, which can then cross-link upon exposure to moisture.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Applications in Coatings
2.1 Water-Based Decorative Coatings
VTMS is widely used in water-based decorative coatings where it improves adhesion and bonding between organic polymers and mineral surfaces such as pigments and fillers. Its incorporation enhances the durability and aesthetic qualities of the coatings .
2.2 UV-Curable Systems
Recent studies have demonstrated that VTMS can be utilized to create UV-crosslinkable silica colloids through sol-gel processes. These colloids, when incorporated into acrylated polyester systems, exhibit improved mechanical properties, including increased hardness and scratch resistance .
Property | VTMS-Modified Coating | Control Coating |
---|---|---|
Hardness | Increased | Standard |
Scratch Resistance | Enhanced | Standard |
Adhesion | Improved | Standard |
Polymer Modification
3.1 Cross-Linking Agent
VTMS serves as an effective cross-linking agent in various polymer systems, including polyethylene and ethylene vinyl acetate copolymers. The presence of VTMS facilitates moisture-activated crosslinking, which significantly enhances the thermal and mechanical properties of the resulting materials .
3.2 Functionalization of Fabrics
A notable application of VTMS is in the functionalization of cotton fabrics to impart water repellency and wrinkle recovery properties. This process involves treating the fabric with VTMS, which modifies its surface characteristics without compromising breathability .
Composite Materials
4.1 Reinforcement in Fiberglass
VTMS is employed to improve the mechanical strength and electrical properties of glass fiber reinforced plastics. By enhancing the bonding between resin and fiberglass, VTMS-treated composites exhibit superior wet mechanical strength and resistance to environmental factors .
4.2 Styrene Composites
Research has shown that VTMS can undergo Friedel-Crafts alkylation with styrene in the presence of aluminum chloride, resulting in new composite materials with enhanced thermal stability and mechanical properties .
Composite Type | Mechanical Strength Improvement | Thermal Stability |
---|---|---|
VTMS-Styrene Composite | Significant | Enhanced |
Control Composite | Standard | Standard |
Case Studies
5.1 UV-Curable Vinyl Functionalized Siloxane Colloids
In a study published by RadTech, VTMS was utilized to create hybrid films that demonstrated rapid curing times and improved performance characteristics compared to traditional systems using tetraethyl orthosilicate (TEOS). The findings indicated that VTMS not only reduced viscosity but also provided additional reactive sites for crosslinking during polymerization .
5.2 Functionalization of Cotton Fabric
A study detailed the successful application of VTMS for modifying cotton fabric surfaces, leading to enhanced water repellency while maintaining comfort levels for wearers. The functionalized fabric showed significant improvements in both water resistance and wrinkle recovery compared to untreated samples .
Mechanism of Action
The primary mechanism by which vinyltrimethoxysilane exerts its effects is through the formation of siloxane bonds. Upon hydrolysis, the methoxy groups are replaced by hydroxyl groups, forming silanols. These silanols can then condense to form siloxane bonds, creating a cross-linked network. This cross-linking enhances the mechanical properties and stability of the materials in which this compound is incorporated .
Comparison with Similar Compounds
Functional Group and Reactivity
- VTMS vs. APTES (3-Aminopropyltriethoxysilane): While VTMS lacks strong functional group interactions, APTES contains amine groups that form hydrogen bonds with substrates. In perovskite nanocrystals (CsPbBr₃/SiO₂), VTMS fills voids in the silica matrix generated by APTES, creating a dense Si-O-Si network. This dual-silane system enhances photoluminescence quantum yield (PLQY) by 20% compared to APTES alone .
- VTMS vs. Methyl Methacrylate (MMA):
In palladium-catalyzed copolymerization with ethylene, VTMS exhibits lower reactivity than MMA due to steric hindrance from its methoxy groups. However, VTMS imparts hydrophobicity and cross-linking capabilities, which MMA lacks .
Flame Retardancy
- VTMS vs. DOPO-V (DOPO-VTMS Hybrid): DOPO-V, synthesized from VTMS and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), achieves UL-94 V-0 flame retardancy in epoxy resins at 10 wt% loading. Pure VTMS requires additional synergists (e.g., silica nanoparticles) to meet similar standards, highlighting DOPO-V’s superior efficiency .
Surface Modification
- VTMS vs. CTAB (Cetyltrimethylammonium Bromide):
In polymer matrix composites (PMCs) with A₂M₃O₁₂ fillers, VTMS forms covalent bonds with hydrophilic fillers, enhancing dispersion and reducing the coefficient of thermal expansion (CTE) by 40%. CTAB, an ionic surfactant, improves wettability but lacks covalent adhesion, resulting in higher CTE values .
Adsorption and Corrosion Protection
- VTMS vs. Alkylsilanes (e.g., Octyltrimethoxysilane): VTMS forms self-assembled nanolayers on zinc substrates via hydrolysis-condensation, achieving 85% corrosion inhibition in 0.1 M NaCl. Alkylsilanes with longer carbon chains (e.g., octyl) provide better hydrophobicity but lower adhesion strength, leading to faster delamination .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Property | VTMS | APTES | DOPO-V |
---|---|---|---|
Molecular Formula | C₅H₁₂O₃Si | C₉H₂₃NO₃Si | C₂₁H₂₃O₄PSi |
Boiling Point (°C) | 123 | 217 | >300 (decomposes) |
Hydrolysis Rate (pH 7) | Moderate | Fast | Slow |
Key Functional Group | Vinyl | Amine | Phosphaphenanthrene |
Key Research Findings
- Nanocomposites: VTMS-functionalized SiO₂ nanoparticles in epoxy resins reduce CTE to 12 ppm/°C, outperforming CTAB-treated composites (25 ppm/°C) .
- Photovoltaics: VTMS-APTES dual-silane systems in perovskite nanocrystals achieve PLQY >90%, critical for solar cell efficiency .
- Textiles: VTMS coatings on cotton fabrics achieve water contact angles >140°, but HPMA provides better wrinkle resistance .
Biological Activity
Vinyltrimethoxysilane (VTMS) is a silane compound that exhibits significant potential in various industrial applications, particularly in the fields of materials science and biochemistry. Its unique chemical structure allows it to function as a coupling agent, crosslinking agent, and surface modifier. This article focuses on the biological activity of VTMS, exploring its effects on biological systems, mechanisms of action, and implications for health and safety.
Chemical Structure and Properties
VTMS has the chemical formula and is characterized by a vinyl group (C=C) and three methoxy groups (–OCH₃). This structure enables VTMS to participate in various chemical reactions, including polymerization and crosslinking, making it a valuable component in many formulations.
Property | Value |
---|---|
Molecular Weight | 148.23 g/mol |
Boiling Point | 185 °C |
Density | 0.95 g/cm³ |
Solubility | Soluble in organic solvents |
Flash Point | 60 °C |
VTMS exhibits biological activity primarily through its interactions with cellular components. Studies indicate that VTMS can modify the surface properties of polymers, enhancing their biocompatibility and mechanical strength. This property is particularly useful in biomedical applications where materials must interact with biological tissues without eliciting adverse reactions.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of VTMS. According to research findings:
- Acute Toxicity : Inhalation studies have shown that exposure to VTMS can lead to respiratory effects in animal models, with a reported acute reference value of 3,000 µg/m³ .
- Chronic Effects : Long-term exposure has been associated with systemic effects on the urinary bladder and kidneys .
Case Studies
Several case studies highlight the biological implications of VTMS:
- Grafting on Polymers : A study investigated the grafting of VTMS onto ethylene-octene copolymer (EOC) via reactive extrusion. The results demonstrated enhanced mechanical properties and improved compatibility with biological systems .
- Crosslinking High Molecular Weight Polyethylene (HMWPE) : Research showed that grafting VTMS onto HMWPE significantly improved wear resistance, making it suitable for applications in sliding systems within the automotive industry .
Table 2: Summary of Biological Effects Observed with VTMS
Applications in Biomedical Fields
VTMS's ability to enhance material properties makes it valuable in biomedical applications such as:
- Drug Delivery Systems : By modifying polymer surfaces, VTMS can improve drug loading and release profiles.
- Tissue Engineering : Its biocompatibility allows for its use in scaffolds that support cell growth and tissue regeneration.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of VTMS that influence its reactivity in surface modification protocols?
VTMS (C₅H₁₂O₃Si) has a boiling point of 123°C, density of 0.968 g/mL, and refractive index of 1.392 . Its methoxy (-OCH₃) and vinyl (-CH=CH₂) groups enable dual functionality: hydrolysis for silanol formation and vinyl participation in radical or crosslinking reactions. These properties are critical for designing reactions requiring controlled hydrolysis (e.g., sol-gel coatings) or thermal stability in polymer grafting .
Q. How can VTMS be used to functionalize inorganic nanoparticles for enhanced polymer compatibility?
VTMS acts as a coupling agent by forming covalent bonds between hydroxylated inorganic surfaces (e.g., TiO₂, talc) and polymers. A typical protocol involves dispersing nanoparticles in a VTMS/ethanol solution (e.g., 5 wt% VTMS), followed by reflux at 80°C for 4–6 hours. Post-functionalization, FTIR can confirm Si-O-M (M = metal) bond formation at ~1100 cm⁻¹, while TGA quantifies grafted silane content .
Q. What safety precautions are essential when handling VTMS in laboratory settings?
VTMS is classified as flammable (Flash Point: 22°C) and a skin sensitizer (Hazard Code 1B). Researchers must use PPE (N95 masks, gloves, eyeshields), work in fume hoods, and avoid ignition sources. Waste should be neutralized with aqueous NaOH to hydrolyze residual silane .
Advanced Research Questions
Q. How does solvent polarity affect the corrosion resistance of VTMS-based sol-gel coatings on stainless steel?
Studies show that solvent choice (methanol vs. propanol) influences coating morphology. Methanol’s low polarity promotes faster VTMS hydrolysis, yielding denser films with 85% corrosion inhibition efficiency (via EIS in 0.1M NaCl). In contrast, propanol slows hydrolysis, creating porous coatings with 60% efficiency. Optimized formulations use VTMS:alcohol:acetic acid ratios of 4.84:2.16:3.0 .
Q. What methodologies resolve contradictions in VTMS-grafted polymer crosslinking efficiency under varying humidity?
Conflicting reports on moisture-cure kinetics arise from incomplete hydrolysis due to trapped catalysts. Advanced characterization using solid-state NMR (e.g., ²⁹Si NMR) reveals residual methoxy groups in poorly crosslinked samples. Pre-drying VTMS-grafted polyethylene at 50°C for 24 hours improves hydrolysis uniformity, increasing crosslink density by 30% .
Q. How can VTMS be integrated into palladium-catalyzed C–C coupling reactions for vinylation of aryl halides?
VTMS serves as a vinyl source in Stille-type couplings. A representative protocol uses Pd(PPh₃)₄ (5 mol%), aryl halide (1 eq.), and VTMS (1.2 eq.) in THF at 80°C. Yields exceed 80% for electron-deficient substrates, confirmed by GC-MS. Competing hydrolysis is mitigated by anhydrous conditions .
Q. Methodological Challenges
Q. What techniques quantify VTMS grafting efficiency in polymer matrices?
- TGA-DSC : Measures weight loss from silane decomposition (200–400°C).
- XPS : Detects Si2p peaks at ~102 eV to confirm surface grafting.
- Swelling Tests : Toluene immersion quantifies crosslink density via Flory-Rehner theory .
Q. Why do VTMS-modified nanocomposites exhibit conflicting thermal stability data?
Discrepancies arise from nanoparticle dispersion quality. Agglomerated TiO₂/VTMS composites degrade at 250°C, while well-dispersed samples (via sonication) retain stability up to 320°C. TEM and XRD are critical for assessing dispersion .
Q. Emerging Applications
Q. Can VTMS enable stimuli-responsive superhydrophobic coatings?
UV-responsive VTMS/fluoroalkyl oligomer-TiO₂ nanocomposites switch between superhydrophobic (θ > 150°) and superhydrophilic (θ < 10°) states. UV irradiation oxidizes vinyl groups, altering surface energy. Applications include self-cleaning sensors .
Q. How does VTMS improve flame retardancy in polypropylene composites?
VTMS-grafted ammonium polyphosphate (APP) forms a synergistic char layer with polypropylene. Cone calorimetry shows a 40% reduction in peak heat release rate (pHRR) at 20 wt% VTMS-APP loading, attributed to Si-O-P barrier formation .
Properties
IUPAC Name |
ethenyl(trimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3Si/c1-5-9(6-2,7-3)8-4/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSJNEHGWDZZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C=C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29382-69-2 | |
Record name | Vinyltrimethoxysilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29382-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2029240 | |
Record name | Vinyltrimethoxysilane | |
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Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow liquid; [Aldrich MSDS] Colorless liquid with a fruity odor; [Alfa Aesar MSDS] | |
Record name | Silane, ethenyltrimethoxy- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethoxyvinylsilane | |
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CAS No. |
2768-02-7 | |
Record name | Vinyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2768-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vinyltrimethoxysilane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, ethenyltrimethoxy- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vinyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxyvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethenyl(trimethoxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYLTRIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZIU135UES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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